molecular formula C16H17F3N4O2S B10884986 3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]propanamide

3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]propanamide

Cat. No.: B10884986
M. Wt: 386.4 g/mol
InChI Key: WLSOALHKVQCBFQ-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at the 5-position with an isopropyl group and at the 2-position with a propanamide moiety. The propanamide chain is further modified with a 3-phenyl group and a trifluoroacetylated amino group. Its molecular formula is C₁₇H₁₈F₃N₃O₂S, with a molecular weight of 409.41 g/mol. The trifluoroacetyl group enhances electrophilicity and metabolic stability, while the thiadiazole ring contributes to π-π stacking interactions in biological targets .

Properties

Molecular Formula

C16H17F3N4O2S

Molecular Weight

386.4 g/mol

IUPAC Name

3-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide

InChI

InChI=1S/C16H17F3N4O2S/c1-9(2)13-22-23-15(26-13)21-12(24)8-11(10-6-4-3-5-7-10)20-14(25)16(17,18)19/h3-7,9,11H,8H2,1-2H3,(H,20,25)(H,21,23,24)

InChI Key

WLSOALHKVQCBFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CC(C2=CC=CC=C2)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be added through a nucleophilic substitution reaction using trifluoroacetic anhydride.

    Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially opening the ring and forming different amine derivatives.

    Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various acyl-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Research indicates that derivatives of thiadiazoles, including this compound, can disrupt cell membrane integrity in bacteria and fungi, leading to cell lysis and death. For instance, studies have shown that compounds with similar structures have been effective against various pathogens, suggesting that 3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]propanamide may also possess similar efficacy.

Anticancer Properties

The anticancer potential of this compound has been investigated through various studies. It is believed to inhibit key enzymes involved in cancer cell proliferation. For example, one study highlighted the effectiveness of thiadiazole derivatives against cancer cell lines such as HCT-116 and MCF-7, showing IC50 values ranging from 1.9 to 7.52 µg/mL . The mechanism involves the inhibition of signaling pathways critical for tumor growth.

Case Study: In Silico Docking Studies

In silico molecular docking studies suggest that this compound could act as a 5-lipoxygenase inhibitor, which is a target for anti-inflammatory drugs . The results indicate that further structural optimization could enhance its therapeutic profile.

Pesticidal and Herbicidal Properties

Thiadiazole derivatives are known for their pesticidal and herbicidal activities. This compound has been explored for its potential use in agricultural applications to combat pests and weeds effectively. Its mechanism involves interference with the nervous systems of pests, leading to paralysis and death.

Case Study: Efficacy in Field Trials

Field trials conducted with similar thiadiazole compounds have demonstrated significant reductions in pest populations while maintaining crop health. These findings suggest that 3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]propanamide could be a viable candidate for further development in agricultural settings.

Development of Advanced Materials

The unique chemical properties of this compound make it suitable for applications in materials science. Its incorporation into polymers and coatings can enhance material performance due to its stability and reactivity.

Case Study: Polymer Composites

Research has shown that incorporating thiadiazole derivatives into polymer matrices can improve thermal stability and mechanical properties. For instance, composites developed with these compounds exhibited enhanced resistance to degradation under various environmental conditions.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. The thiadiazole ring is known to interact with various biological targets, potentially disrupting normal cellular processes. The trifluoroacetyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Core

The 1,3,4-thiadiazole scaffold is a common pharmacophore in medicinal chemistry. Below is a structural comparison with derivatives bearing modifications at the 2- and 5-positions:

Compound Name Thiadiazole Substituent (Position 5) Propanamide Substituent (Position 2) Key Functional Groups Molecular Weight (g/mol)
Target Compound Isopropyl 3-phenyl, 3-(trifluoroacetyl)amino Trifluoroacetyl, phenyl 409.41
N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide 4-Methoxybenzyl 3-phenyl Methoxy, phenyl 325.43
3-(Benzylsulfonyl)-N-[5-(3-pentanyl)-1,3,4-thiadiazol-2-yl]propanamide 3-Pentanyl 3-(Benzylsulfonyl) Sulfonyl, benzyl 407.52
5-(3-Phenylpropyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-amine 3-Phenylpropyl - Phenylpropyl, methoxyphenyl 325.43

Key Observations :

  • Electron-Withdrawing Groups : The trifluoroacetyl group in the target compound increases polarity and resistance to enzymatic degradation compared to methoxy or benzyl groups .
  • Bulkiness : The isopropyl substituent (target) offers steric hindrance similar to 3-pentanyl but with lower lipophilicity.

Analysis :

  • The absence of nitrofuran or allylidene groups in the target compound suggests a divergent mechanism compared to antimicrobial derivatives .
  • The trifluoroacetyl group may enhance binding to serine proteases or kinases, similar to other fluorinated pharmaceuticals .

Biological Activity

3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]propanamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18F3N3O2SC_{15}H_{18}F_{3}N_{3}O_{2}S, with a molecular weight of approximately 357.39 g/mol. The structure includes a thiadiazole ring, which is often associated with various biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiadiazole derivatives. The presence of the thiazole and thiadiazole rings in similar compounds has been linked to cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : Compounds with similar structures exhibited IC50 values ranging from 1.61 µg/mL to 7.70 µg/mL against cancer cell lines such as HT-29 and Jurkat cells, indicating strong antiproliferative activity .
CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92HT-29
Compound B1.98 ± 1.22Jurkat

The structure-activity relationship (SAR) indicates that electron-donating groups on the phenyl ring enhance cytotoxicity, suggesting that modifications to the compound could further improve its efficacy.

The mechanism by which these compounds exert their biological effects often involves induction of apoptosis in cancer cells. For example, compounds similar to 3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]propanamide have been shown to induce necrosis in Jurkat cells after 24 hours of treatment .

Case Studies

  • Study on Thiadiazole Derivatives : A study investigated various thiadiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications in the side chains significantly influenced their activity, with some compounds achieving IC50 values below 10 µM .
  • Antiviral Activity : Other derivatives of thiadiazole have shown promise in antiviral applications, particularly against human T-cell lymphotropic virus type-1 (HTLV-1). Compounds were tested for their ability to reduce cell viability in infected cells, demonstrating a dose-dependent response .

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